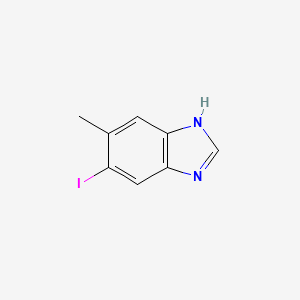

5-Iodo-6-methyl-1H-benzimidazole

Description

BenchChem offers high-quality 5-Iodo-6-methyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-6-methyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

5-iodo-6-methyl-1H-benzimidazole |

InChI |

InChI=1S/C8H7IN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |

InChI Key |

SXYDFDIWBYVHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1I)N=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

5-Iodo-6-methyl-1H-benzimidazole chemical structure and molecular weight

Executive Summary

5-Iodo-6-methyl-1H-benzimidazole (IMBI) represents a critical "privileged structure" intermediate in medicinal chemistry. Structurally analogous to the 5,6-dimethylbenzimidazole moiety found in Cyanocobalamin (Vitamin B12), IMBI serves as a high-value scaffold. The presence of the iodine atom at the C5 position breaks the symmetry of the natural ligand, providing a reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide outlines the physicochemical properties, validated synthetic pathways, and structural logic required to utilize IMBI in high-throughput drug discovery campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The accurate characterization of IMBI is complicated by annular tautomerism. In solution, the hydrogen atom on the pyrrole-type nitrogen oscillates between N1 and N3, rendering the C5 and C6 positions chemically equivalent on the NMR timescale unless the nitrogen is alkylated.

Core Specifications

| Property | Data | Notes |

| IUPAC Name | 5-Iodo-6-methyl-1H-benzimidazole | Tautomer: 6-Iodo-5-methyl-1H-benzimidazole |

| Molecular Formula | C₈H₇IN₂ | |

| Molecular Weight | 258.06 g/mol | Calculated (Average) |

| Monoisotopic Mass | 257.9654 Da | Critical for High-Res MS (HRMS) |

| Appearance | Off-white to pale yellow powder | Iodine content can cause yellowing over time |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/non-polar solvents |

| pKa (Predicted) | ~5.5 (Conjugate Acid) | Basic N3 protonation |

Molecular Weight Calculation Breakdown

To ensure analytical rigor during stoichiometry planning, the precise atomic contributions are detailed below:

-

Carbon (8 × 12.011): 96.088

-

Hydrogen (7 × 1.008): 7.056

-

Nitrogen (2 × 14.007): 28.014

-

Iodine (1 × 126.904): 126.904

-

Total: 258.062 g/mol

Structural Analysis & Molecular Geometry

Understanding the electronic environment of IMBI is prerequisite to successful functionalization.

The Tautomeric Equilibrium

Unlike N-alkylated benzimidazoles, the 1H-derivative exists as a tautomeric mixture.

-

Implication: In crystal form, it may pack as a single tautomer stabilized by hydrogen bonding. In solution (DMSO/MeOH), the C5-Iodo and C6-Methyl substituents average out, often appearing as broadened signals in ¹H-NMR or requiring variable-temperature studies to resolve.

Substituent Effects (Electronic Push-Pull)

-

C6-Methyl Group (+I Effect): The methyl group is weakly electron-donating (inductive effect). This increases electron density in the benzene ring, slightly activating it.

-

C5-Iodo Group (-I, +M Effect): Iodine is inductively withdrawing but has a weak mesomeric donating effect. However, its primary role here is steric and reactive. It is a "soft" leaving group, making the C5 carbon highly susceptible to oxidative addition by Pd(0) catalysts.

Synthetic Pathways & Process Chemistry[9]

Route A: Electrophilic Iodination (Recommended for Lab Scale)

This protocol utilizes N-Iodosuccinimide (NIS), which is easier to handle than elemental iodine and offers cleaner workup.

Reagents:

-

5-Methylbenzimidazole (1.0 eq)[1]

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetic Acid (AcOH) or Trifluoroacetic acid (TFA) (Solvent/Catalyst)

Mechanism: The protonation of the imidazole ring deactivates the system slightly, but the benzene ring remains nucleophilic enough at the C6 position (ortho to the methyl group) to attack the iodonium species.

Route B: Oxidative Cyclization (High Precision)

Starting from 4-iodo-5-methyl-1,2-phenylenediamine ensures the iodine is fixed before the ring closes, eliminating regiochemical ambiguity.

Protocol Visualization (Graphviz)

Figure 1: Step-by-step workflow for the electrophilic iodination of 5-methylbenzimidazole.

Detailed Experimental Protocol (Route A)

-

Dissolution: Charge a round-bottom flask with 5-methylbenzimidazole (10 mmol, 1.32 g) and glacial acetic acid (20 mL). Stir until fully dissolved.

-

Addition: Add N-Iodosuccinimide (11 mmol, 2.47 g) portion-wise over 10 minutes to avoid an exotherm spike.

-

Scientist's Note: Protect from light. Iodination reactions are photosensitive; wrap the flask in aluminum foil.

-

-

Reaction: Heat the mixture to 60°C for 6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

-

Neutralization: Carefully adjust pH to ~8 using saturated aqueous NaHCO₃. A solid precipitate should form.

-

Why? Benzimidazoles are amphoteric. They are soluble in acid (protonated) and base (deprotonated). Precipitation is maximal at the isoelectric point (neutral pH).

-

-

Purification: Filter the solid. Wash with 10% Na₂S₂O₃ (to remove unreacted iodine/succinimide traces) and then water. Recrystallize from Ethanol.

Applications in Drug Discovery[1][10][11]

IMBI is not just a building block; it is a strategic scaffold.

The "Methyl-Iodo" Switch

In Vitamin B12, the 5,6-dimethyl motif packs tightly into the hydrophobic pocket. By replacing one methyl with iodine (IMBI), we maintain the lipophilicity but gain a reactive vector .

Pharmacophore Mapping & SAR Logic

-

Kinase Inhibition: The benzimidazole NH acts as a hydrogen bond donor to the hinge region of kinases (e.g., CDK, MAPK).

-

Vector Extension: The Iodine allows for the attachment of solubilizing tails or specificity-determining aryl groups via Suzuki coupling.

SAR Logic Diagram (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) logic for the IMBI scaffold.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized IMBI, the following spectral signatures must be observed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.4 (br s, 1H, NH) - Broad due to exchange.

-

δ 7.9 (s, 1H, H-4/H-7) - Singlet due to lack of ortho coupling.

-

δ 7.4 (s, 1H, H-7/H-4) - Singlet.

-

δ 2.4 (s, 3H, CH₃).

-

Note: The aromatic protons may appear as singlets or broadened peaks depending on tautomeric rate.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at 259.07 Da .

-

Characteristic Iodine isotope pattern (Iodine is monoisotopic, so no M+2 from halogen, unlike Cl/Br).

-

References

-

PubChem Compound Summary. "5-iodo-1-methyl-1H-1,3-benzodiazole (Isomer Reference)." National Center for Biotechnology Information. [Link]

-

Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541. (Foundational text on Benzimidazole synthesis). [Link]

Sources

Biological Activity Profile of 5-Iodo-6-methyl-1H-benzimidazole Derivatives

[1][2][3]

Executive Summary

5-Iodo-6-methyl-1H-benzimidazole represents a specialized pharmacophore within the privileged benzimidazole class. Unlike the ubiquitous 5,6-dimethylbenzimidazole (a component of Vitamin B12), the introduction of an iodine atom at the 5-position confers unique physicochemical properties—specifically enhanced lipophilicity and the capacity for halogen bonding—while the 6-methyl group provides steric bulk and hydrophobic interaction potential.

This scaffold is primarily recognized in medicinal chemistry as a key building block for Angiotensin II receptor antagonists (antihypertensives) and is emerging as a scaffold for kinase inhibitors (anticancer) and antimicrobial agents .

| Activity Class | Primary Target/Mechanism | Key Potency Driver |

| Antihypertensive | Angiotensin II Receptor (AT1) | Biphenyl-tetrazole moiety at N1; 5-Iodo provides hydrophobic pocket filling. |

| Anticancer | Kinase Inhibition (e.g., CK2, VEGFR) | Halogen bonding (Iodine) at the hinge region; hydrophobic fit. |

| Antimicrobial | DNA Gyrase / Microtubule Polymerization | Lipophilicity facilitates cell wall penetration; N1-substitution enhances selectivity. |

Chemical Structure & Properties

The core structure consists of a benzene ring fused to an imidazole ring.[1][2][3][4] The specific substitution pattern (5-Iodo, 6-Methyl) creates an asymmetric electronic environment that is critical for receptor selectivity.

-

5-Iodo Group: Acts as a lipophilic anchor and a halogen bond donor. In protein binding pockets, the iodine atom often displaces water molecules or interacts with carbonyl oxygens (e.g., in the protein backbone).

-

6-Methyl Group: Provides a localized hydrophobic volume, restricting rotation and improving metabolic stability by blocking the 6-position from oxidation.

-

N1-Position: The acidic proton (pKa ~12) allows for easy alkylation, serving as the attachment point for larger bioactive pharmacophores (e.g., biphenyl-tetrazoles).

Synthesis of the Core Scaffold

The synthesis of the 5-iodo-6-methyl-1H-benzimidazole core requires precise regiochemical control. The following protocol outlines the formation of the key intermediate, 4-iodo-5-methyl-o-phenylenediamine , followed by cyclization.

Experimental Protocol: Cyclocondensation

Prerequisites: 4-iodo-5-methyl-1,2-diaminobenzene (Precursor), Formic acid (or appropriate aldehyde), 4N HCl.

-

Reactant Preparation: Dissolve 4-iodo-5-methyl-1,2-diaminobenzene (10 mmol) in 4N HCl (20 mL).

-

Cyclization: Add formic acid (15 mmol) for the unsubstituted C2 derivative, or an equivalent aryl aldehyde for C2-substituted derivatives.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent system: CHCl3:MeOH 9:1).

-

Work-up: Cool the reaction mixture to room temperature. Neutralize carefully with NH4OH (25%) until pH ~8–9.

-

Precipitation: The crude benzimidazole precipitates as a solid. Filter and wash with ice-cold water.

-

Purification: Recrystallize from ethanol/water or purify via column chromatography to yield 5-Iodo-6-methyl-1H-benzimidazole .

Workflow Visualization

Caption: General synthetic pathway for the formation of the 5-iodo-6-methyl-1H-benzimidazole core via Phillips condensation.

Pharmacological Profile & Applications[2][4][6][7][8][9][10][11]

Antihypertensive Activity (Angiotensin II Antagonists)

This is the most well-documented application of the 5-iodo-6-methylbenzimidazole scaffold. It serves as a bioisostere for the imidazole ring found in Losartan, or as a core for "Sartan" analogs.

-

Mechanism: These derivatives selectively block the AT1 receptor subtype of Angiotensin II, preventing vasoconstriction and aldosterone secretion.

-

Key Derivative: 5-iodo-6-methyl-1-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl-amine .[5]

-

SAR Insight: The 5-iodo group enhances binding affinity to the lipophilic pocket of the AT1 receptor more effectively than the chloro- or methyl- equivalents found in other sartans. The bulky biphenyl-tetrazole group at N1 is essential for receptor anchoring.

Antimicrobial & Antifungal Activity

Derivatives of 5-iodo-6-methylbenzimidazole, particularly those with Schiff base substitutions at the C2 position, exhibit broad-spectrum activity.[6]

-

Targets:

-

DNA Gyrase (Bacteria): The planar benzimidazole ring intercalates into DNA or binds to the ATP-binding pocket of the GyrB subunit.

-

Microtubules (Fungi/Helminths): Similar to albendazole, these derivatives inhibit tubulin polymerization, leading to cell death.

-

-

Potency: The presence of the iodine atom increases lipophilicity (LogP), facilitating transport across the complex cell walls of Gram-negative bacteria (e.g., E. coli) and fungal membranes (C. albicans).

Anticancer Potential (Kinase Inhibition)

Halogenated benzimidazoles are potent inhibitors of Casein Kinase 2 (CK2) and PIM-1 kinases, which are upregulated in various cancers (leukemia, prostate).

-

Mechanism: The benzimidazole core mimics the adenine ring of ATP.

-

Role of Iodine: The 5-iodo substituent forms a "halogen bond" with the carbonyl oxygen of the kinase hinge region (e.g., Val118 in CK2), significantly increasing residence time and potency compared to non-halogenated analogs.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold relies on specific modifications at three key positions: N1, C2, and the 5,6-substitution pattern.

| Position | Modification | Effect on Biological Activity |

| N1 | Biphenyl-tetrazole | Critical for Antihypertensive activity (AT1 antagonism). |

| N1 | Alkyl/Aryl acetamide | Enhances Antimicrobial and Anti-inflammatory activity. |

| C2 | Phenyl-amine | Increases affinity for kinase pockets (Anticancer ). |

| C5 | Iodine (I) | Crucial: Increases lipophilicity and enables halogen bonding. Superior to -Cl or -F for hydrophobic pocket filling. |

| C6 | Methyl (CH3) | Provides steric bulk; prevents metabolic oxidation at the 6-position. |

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substitution site.

Mechanism of Action: Angiotensin II Pathway

Since the most distinct application of this specific derivative is in antihypertensives, the mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS) is detailed below.

Caption: Mechanism of Action showing the competitive blockade of the AT1 receptor by the benzimidazole derivative.

References

-

Sharma, M. C., et al. (2010). "Synthesis and Pharmacological Investigation of Some Benzylidene-(2-{5, 6-substituted-1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl-amine." Chalcogenide Letters.

-

Sharma, M. C., et al. (2010). "Synthesis, Design and Pharmacological Evaluation of Some Derivatives... as Potent Antihypertensive Agents."[7] Digest Journal of Nanomaterials and Biostructures.

- Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. (Contextual grounding for benzimidazole scaffold activity).

-

ChemicalBook. "5-Iodo-6-methyl-1H-benzimidazole Product Description."

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nveo.org [nveo.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. impactfactor.org [impactfactor.org]

- 7. chalcogen.ro [chalcogen.ro]

solubility of 5-Iodo-6-methyl-1H-benzimidazole in DMSO and water

An In-depth Technical Guide to the Solubility of 5-Iodo-6-methyl-1H-benzimidazole in DMSO and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Iodo-6-methyl-1H-benzimidazole in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and water. As a member of the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry, understanding its solubility is paramount for successful drug discovery and development.[1][2] This document delineates the theoretical principles governing the solubility of this compound, provides detailed experimental protocols for its empirical determination, and discusses the practical implications for researchers. The content herein is intended for scientists and professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

Introduction: The Significance of 5-Iodo-6-methyl-1H-benzimidazole and Its Solubility

Benzimidazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific analogue, 5-Iodo-6-methyl-1H-benzimidazole, is a subject of interest for the development of novel therapeutic agents. The substituents on the benzimidazole core—an iodine atom at the 5-position and a methyl group at the 6-position—are anticipated to modulate its biological activity and physicochemical properties.

The solubility of a compound is a critical determinant of its suitability for various stages of drug development, from initial in vitro screening to formulation and in vivo studies.[4] Poor aqueous solubility can lead to erratic absorption and low bioavailability, hindering clinical translation. Conversely, a clear understanding of its solubility in organic solvents like DMSO is essential for preparing stock solutions for high-throughput screening and other biological assays.[5] This guide aims to provide a foundational understanding and practical protocols for assessing the solubility of 5-Iodo-6-methyl-1H-benzimidazole.

Theoretical Framework: Predicting Solubility

The solubility of 5-Iodo-6-methyl-1H-benzimidazole is governed by its molecular structure and the nature of the solvent. The benzimidazole core itself possesses both a hydrophobic benzene ring and a more polar imidazole ring, which contains both a hydrogen bond donor (N-H) and acceptor (N).[1][6]

-

In Water (A Polar Protic Solvent): The parent benzimidazole has limited solubility in cold water, which increases with temperature.[7] The introduction of a methyl group (a nonpolar substituent) and an iodine atom (which increases molecular weight and lipophilicity) is expected to further decrease aqueous solubility.[8] The iodine atom, while polarizable, contributes significantly to the molecule's hydrophobicity. Therefore, 5-Iodo-6-methyl-1H-benzimidazole is predicted to have very low solubility in water at neutral pH. The solubility may be slightly enhanced in acidic or alkaline conditions due to the potential for protonation or deprotonation of the imidazole ring, respectively.[8]

-

In DMSO (A Polar Aprotic Solvent): Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] Benzimidazoles are generally soluble in DMSO.[6][9] The polar nature of the benzimidazole ring, coupled with the overall molecular structure, suggests that 5-Iodo-6-methyl-1H-benzimidazole will exhibit good to high solubility in DMSO. The strong dipole-dipole interactions between DMSO and the benzimidazole core facilitate the disruption of the crystal lattice of the solid compound.[9]

Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Very Low | The hydrophobic iodine and methyl substituents decrease favorable interactions with polar water molecules.[8] |

| DMSO | High | As a strong polar aprotic solvent, DMSO can effectively solvate the polar benzimidazole moiety.[5][6][9] |

Experimental Determination of Solubility

To obtain accurate solubility data, empirical determination is essential. The following section outlines a detailed protocol based on the widely accepted "shake-flask" method, which determines the thermodynamic equilibrium solubility.[10]

Materials and Equipment

-

5-Iodo-6-methyl-1H-benzimidazole (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water (or buffer of choice, e.g., Phosphate-Buffered Saline, pH 7.4)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer

-

2 mL microcentrifuge tubes or glass vials

Experimental Workflow: Shake-Flask Method

Figure 1: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 5-Iodo-6-methyl-1H-benzimidazole (e.g., 2-5 mg) to a 2 mL vial. The presence of undissolved solid at the end of the experiment is crucial.[10]

-

Add a precise volume of the solvent (e.g., 1 mL of DMSO or water) to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.[10]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.[5]

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the supernatant with an appropriate solvent (for DMSO samples, this could be more DMSO or a mobile phase for HPLC; for aqueous samples, the same buffer).

-

Determine the concentration of the dissolved compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy against a standard curve of known concentrations.[5]

-

Back-calculate to determine the concentration in the original undiluted supernatant. This value represents the equilibrium solubility.

-

Mechanism of Solvation

The dissolution process involves the overcoming of intermolecular forces in the solid crystal lattice by favorable interactions with the solvent molecules.

Figure 2: Dominant intermolecular interactions during solvation.

-

In Water: The energy required to break the crystal lattice of the highly nonpolar 5-Iodo-6-methyl-1H-benzimidazole is not sufficiently compensated by the formation of hydrogen bonds with water molecules. The large, hydrophobic surface area of the molecule leads to an unfavorable ordering of water molecules around it (the hydrophobic effect), resulting in low solubility.

-

In DMSO: The highly polar sulfoxide group in DMSO can form strong dipole-dipole interactions with the polar imidazole part of the solute. Furthermore, the methyl groups of DMSO can engage in van der Waals interactions with the hydrophobic regions of the 5-Iodo-6-methyl-1H-benzimidazole molecule. This combination of interactions effectively solvates the molecule, leading to high solubility.

Practical Applications and Implications

A thorough understanding of the solubility of 5-Iodo-6-methyl-1H-benzimidazole is critical for its advancement as a potential drug candidate:

-

High-Throughput Screening (HTS): The high solubility in DMSO allows for the preparation of concentrated stock solutions (e.g., 10-20 mM), which are then serially diluted into aqueous assay buffers. It is important to ensure that the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced artifacts.[4]

-

Formulation Development: The low intrinsic aqueous solubility will likely necessitate the use of formulation strategies to enhance bioavailability for in vivo studies. These can include co-solvents, surfactants, or amorphous solid dispersions.

-

In Vitro Assays: When preparing working solutions in aqueous buffers from a DMSO stock, it is crucial to be aware of the potential for the compound to precipitate out of solution if its aqueous solubility limit is exceeded. Kinetic solubility assays can be employed to assess this risk under specific experimental conditions.[11]

Conclusion

5-Iodo-6-methyl-1H-benzimidazole is predicted to exhibit high solubility in DMSO and very low solubility in neutral aqueous solutions. This guide provides the theoretical basis for these predictions and a robust experimental protocol for their empirical validation. Accurate solubility data is a cornerstone of successful drug discovery and development, enabling informed decisions at every stage of the research pipeline.

References

- Al-Hamdani, S. A., & Al-Zuhairi, A. J. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-dimethyl-1H-benzimidazole-2-thiol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]

-

ResearchGate. (2023, October 10). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Retrieved from [Link]

- Al-Ostoot, F. H., & Al-Ghamdi, A. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(9), 103328.

-

The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024, July 5). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (2004, July). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 51-17-2: Benzimidazole | CymitQuimica [cymitquimica.com]

- 7. ベンゾイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Therapeutic Potential of 5-Iodo-6-methyl-1H-benzimidazole Scaffolds: From AI-Driven Discovery to Kinase Inhibition

Executive Summary

The 5-Iodo-6-methyl-1H-benzimidazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the rapid development of kinase inhibitors. Historically, benzimidazole derivatives have been recognized for their ability to mimic the adenine ring of ATP, allowing them to anchor securely within the highly conserved hinge regions of protein kinases. However, the specific functionalization with a 5-iodo and a 6-methyl group provides a unique steric and electronic profile.

This specific scaffold gained international prominence when it was successfully leveraged by artificial intelligence (AI) models—most notably the Generative Tensorial Reinforcement Learning (GENTRL) system—to design highly potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1) in a record-breaking 21 days[1]. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of this scaffold, detailing its mechanistic rationale, synthetic elaboration protocols, and pharmacological profiling.

Chemical Profile & Mechanistic Rationale

The therapeutic utility of the 5-Iodo-6-methyl-1H-benzimidazole core lies in its precise geometric and electronic properties, which solve several structural challenges in kinase inhibitor design:

-

Hinge-Binding Core: The 1H-benzimidazole moiety acts as a bidentate hydrogen bond donor/acceptor system. It interacts directly with the backbone amides of the kinase hinge region (e.g., Met704 in DDR1), anchoring the molecule in the ATP-binding site[2].

-

6-Methyl Group (Steric Locking): This group provides necessary steric bulk that restricts the rotational degrees of freedom of the scaffold within the binding pocket. By locking the molecule into a bioactive conformation, it enhances target selectivity by creating steric clashes with the tighter pockets of off-target kinases.

-

5-Iodo Substituent (Orthogonal Reactivity): Iodine is a large, highly polarizable halogen. Beyond its potential to form halogen bonds with backbone carbonyls, it serves as an indispensable synthetic handle. The weak carbon-iodine (C-I) bond allows for highly regioselective transition-metal-catalyzed cross-coupling reactions, enabling the extension of the scaffold into the deep hydrophobic pocket adjacent to the ATP-binding site[3].

Primary Therapeutic Application: DDR1 Kinase Inhibition

DDR1 is a receptor tyrosine kinase uniquely activated by collagen rather than soluble peptide growth factors. Its aberrant activation is a primary driver in tissue fibrosis, atherosclerosis, and various malignancies[4]. The discovery of the lead candidate INS015_032 (Compound 1) demonstrated that the 5-Iodo-6-methyl-1H-benzimidazole scaffold could be rapidly elaborated to disrupt this fibrotic signaling cascade[1].

DDR1 Kinase Signaling Pathway in Fibrosis and Inflammation.

Synthetic Workflows & Experimental Protocols

The synthesis of targeted inhibitors from this scaffold relies on orthogonal cross-coupling strategies. By exploiting the differential reactivity of carbon-halogen bonds, chemists can sequentially functionalize the benzimidazole core with absolute regiocontrol[5].

Synthetic elaboration of the 5-Iodo-6-methyl-1H-benzimidazole scaffold.

Protocol 1: Scaffold Synthesis (Formation of the Benzimidazole Core)

Step 1: Nitro Reduction via Béchamp Process

-

Methodology: 4-Iodo-5-methyl-2-nitroaniline (1 eq) is suspended with Fe powder (4 eq) and NH4Cl (10 eq) in an EtOH/H2O mixture (5:1 v/v) at 80°C for 3 hours. The mixture is filtered through celite and concentrated to yield 4-iodo-5-methylbenzene-1,2-diamine[5].

-

Causality & Insight: Iron in the presence of a mild proton source (NH4Cl) selectively reduces the nitro group to an amine. Unlike standard Palladium-on-Carbon (Pd/C) catalytic hydrogenation, which carries a severe risk of hydrodehalogenation (cleaving the critical C-I bond), this specific reduction preserves the iodine atom required for downstream coupling.

Step 2: Cyclization to Imidazole-2-thiol

-

Methodology: The resulting diamine (1 eq) is reacted with CS2 (10 eq) and NaOH (2 eq) in EtOH/H2O at 80°C for 6 hours. Precipitation with saturated NH4Cl yields 5-Iodo-6-methyl-1H-benzo[d]imidazole-2-thiol[5].

-

Causality & Insight: Carbon disulfide acts as a one-carbon electrophilic diequivalent. The basic conditions deprotonate the anilines, driving nucleophilic attack on CS2 to form the imidazole-2-thiol core. This thiol is subsequently converted to a 2-bromo leaving group (yielding 2-bromo-5-iodo-6-methyl-1H-benzo[d]imidazole) to set up the dual-halogen system for orthogonal coupling.

Protocol 2: Scaffold Elaboration via Orthogonal Cross-Coupling

Step 1: Regioselective Sonogashira Coupling

-

Methodology: 2-Bromo-5-iodo-6-methyl-1H-benzo[d]imidazole (1 eq) is reacted with 5-ethynylpyrimidine (2 eq), Pd(PPh3)2Cl2 (0.1 eq), CuI (0.1 eq), and Triethylamine (10 eq) in THF at 28°C for 2 hours[5].

-

Causality & Insight: The oxidative addition of Pd(0) is highly sensitive to bond dissociation energies. The C-I bond (~238 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). This thermodynamic difference allows the palladium catalyst to selectively insert into the 5-iodo position at room temperature, appending the pyrimidine tail while leaving the 2-bromo position completely unreacted.

Step 2: Suzuki-Miyaura Coupling

-

Methodology: The resulting alkyne intermediate (1 eq) is reacted with 3-formyl-5-(trifluoromethyl)phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2 eq) in dioxane/H2O (2:1 v/v) at 80°C for 16 hours under N2 atmosphere[5].

-

Causality & Insight: With the iodine consumed, the elevated temperature and the electron-rich, sterically demanding dppf ligand force the palladium to activate the more stubborn C-Br bond. The aqueous base (K2CO3) activates the boronic acid to form an electron-rich boronate complex, accelerating the transmetalation step to yield the final DDR1 inhibitor.

Quantitative Data & Pharmacological Profiling

The elaboration of the 5-Iodo-6-methyl-1H-benzimidazole scaffold resulted in highly potent compounds. The table below summarizes the pharmacological profile of the lead compounds derived from this scaffold during the GENTRL AI discovery campaign[4].

| Compound ID | Primary Target | Biochemical IC50 (nM) | Cellular IC50 (nM)* | Kinase Selectivity Profile | In Vivo Pharmacokinetics (Mice) |

| Compound 1 | DDR1 | 10.0 | 10.3 | Highly selective (Tested against 44 kinases; max off-target inhibition 37% for eEF-2K) | Favorable (i.v. and p.o. exposure confirmed) |

| Compound 2 | DDR1 | 21.0 | 5.8 | Selective for DDR1 over DDR2 | Favorable |

| Compound 3 | DDR1 | 1,000.0 | N/A | Moderate | N/A |

| Compound 4 | DDR1 | 278.0 | N/A | Moderate | N/A |

*Measured via auto-phosphorylation inhibition of DDR1-Y513 in U2OS cells stimulated with collagen.[4]

Future Perspectives

References

-

Title: Deep learning enables rapid identification of potent DDR1 kinase inhibitors (Main Text) Source: Nature Biotechnology / PubMed URL: [Link]

-

Title: Supplementary Information: Deep learning enables rapid identification of potent DDR1 kinase inhibitors Source: Nature Biotechnology / Fast.ai Forums URL: [Link]

-

Title: Deep Retrosynthetic Reaction Prediction using Local Reactivity and Global Attention Source: JACS Au / ACS Publications URL: [Link]

-

Title: So did 'AI' just discover its first drug? Comment on “Deep learning enables rapid identification of potent DDR1 kinase inhibitors” Source: DrugDiscovery.NET URL: [Link]

-

Title: Deep learning enables rapid identification of potent DDR1 kinase inhibitors (Full Text & Figures) Source: ResearchGate URL: [Link]

Sources

Comprehensive Technical Guide: 5-Iodo-6-methyl-1H-benzimidazole (CAS: 1934638-56-8) in Advanced Drug Discovery

Executive Summary

Chemical Identity & Structural Parameters

A precise understanding of the physical and structural properties of 5-Iodo-6-methyl-1H-benzimidazole is essential for analytical validation and downstream synthetic planning[2].

| Property | Value |

| IUPAC Name | 5-Iodo-6-methyl-1H-benzimidazole |

| CAS Registry Number | 1934638-56-8 |

| Molecular Formula | C8H7IN2 |

| Molecular Weight | 258.06 g/mol |

| Synonyms | 6-Iodo-5-methyl-1H-benzimidazole |

| Structural Class | Halogenated Heterocycle (Benzimidazole) |

| Key Reactive Sites | C5 (Pd-catalyzed cross-coupling), N1/N3 (Alkylation/Acylation) |

Mechanistic Role in Drug Design

The architectural design of 5-Iodo-6-methyl-1H-benzimidazole is not arbitrary; it is rooted in rational drug design principles[4].

-

The C6-Methyl Group: In kinase inhibitor design, small alkyl groups like methyl are frequently employed to occupy deep, hydrophobic sub-pockets within the ATP-binding site. This steric "bump" significantly enhances target selectivity by preventing binding to off-target kinases that lack the accommodating cavity[5].

-

The C5-Iodine Atom: Iodine is the most reactive halogen for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows medicinal chemists to rapidly diversify the core scaffold, appending complex aryl, heteroaryl, or alkyne substituents in the final synthetic steps to optimize pharmacokinetic properties and binding affinity[4],[3].

Synthesis Protocols & Experimental Workflows

The following step-by-step methodology outlines a robust, self-validating synthetic route to 5-Iodo-6-methyl-1H-benzimidazole, adapted from validated literature protocols[6],[3]. As a Senior Application Scientist, it is critical to understand the causality behind these specific reagent choices rather than merely following the recipe.

Step 1: Regioselective Iodination

Objective: Synthesize 4-iodo-5-methyl-2-nitroaniline from 5-methyl-2-nitroaniline.

-

Procedure: Dissolve 5-methyl-2-nitroaniline (1.0 eq) and N-iodosuccinimide (NIS, 0.95 eq) in glacial acetic acid. Reflux the mixture at 120°C for 70 minutes. Cool to room temperature and pour into ice-water to precipitate the product. Filter, wash with water and petroleum ether, and dry under reduced pressure[3].

-

Causality: The amino group is strongly activating and ortho/para directing, while the nitro group is deactivating and meta directing. The C4 position is para to the amine and meta to the nitro group, making it the most electron-rich and sterically accessible site for electrophilic aromatic substitution. NIS provides a controlled, mild source of electrophilic iodine (

), preventing over-halogenation[3]. -

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using petroleum ether:ethyl acetate (10:1). The reaction is complete when the starting material is consumed and a new, lower-polarity (higher

) spot appears, confirming the addition of the lipophilic iodine atom[3].

Step 2: Selective Nitro Reduction

Objective: Reduce 4-iodo-5-methyl-2-nitroaniline to 4-iodo-5-methylbenzene-1,2-diamine.

-

Procedure: Suspend the nitro intermediate (1.0 eq), Iron powder (Fe, 4.0 eq), and Ammonium chloride (

, 10.0 eq) in a mixture of Ethanol and Water (5:1). Stir at 80°C for 3 hours. Filter hot through Celite to remove iron salts, concentrate the filtrate, and extract with ethyl acetate. Wash with brine, dry over -

Causality: Standard catalytic hydrogenation (e.g.,

with Pd/C) is strictly avoided here because it would rapidly cause hydrodeiodination, cleaving the critical C-I bond. The Béchamp reduction ( -

Self-Validation: LC-MS analysis will show a mass shift corresponding to the loss of two oxygen atoms and the gain of two protons (

shifts from ~279 to ~249). A visual color change from red (nitro compound) to gray (diamine) confirms successful reduction[3].

Step 3: Benzimidazole Cyclocondensation

Objective: Form the 5-Iodo-6-methyl-1H-benzimidazole core.

-

Procedure: In a round-bottom flask, treat 4-iodo-5-methylbenzene-1,2-diamine (1.0 eq) with an excess of 90% Formic acid. Heat the mixture in a water bath at 100°C for 2 hours. Cool the mixture and slowly add 10% sodium hydroxide (

) solution with constant rotation until the mixture is just alkaline to litmus. Collect the precipitated crude benzimidazole via vacuum filtration. Recrystallize from boiling water treated with decolorizing carbon[6],[7]. -

Causality: Formic acid serves a dual purpose as both the solvent and the one-carbon electrophile. The 1,2-diamine acts as a bis-nucleophile, undergoing a double condensation reaction with the carboxylic acid. Heating to 100°C drives the thermodynamic dehydration (loss of two water molecules), yielding the highly stable, 10-

electron aromatic benzimidazole system[8]. -

Self-Validation: The neutralization step acts as an in-process control; the product is soluble in acidic media (as the protonated benzimidazolium salt) but precipitates sharply upon reaching pH 7-8 due to its neutral, hydrophobic nature[4]. Final validation is achieved via

-NMR (appearance of the distinct C2-H singlet at ~8.2 ppm) and melting point determination[6],[3].

Fig 1: Step-by-step synthetic workflow for 5-Iodo-6-methyl-1H-benzimidazole.

Downstream Functionalization & Signaling

DDR1 is a collagen-activated receptor tyrosine kinase heavily implicated in fibrotic diseases and tumor progression[9]. By utilizing the C5-iodine for cross-coupling (e.g., attaching a functionalized alkyne or aryl group), researchers can generate candidates that perfectly occupy the DDR1 hinge region[3],[5]. This blocks ATP binding, halts collagen-induced autophosphorylation, and ultimately disrupts the downstream pro-fibrotic signaling cascade[5],[9].

Fig 2: Downstream functionalization and logical DDR1 kinase inhibition pathway.

References

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. 1934638-56-8 CAS Manufactory [m.chemicalbook.com]

- 3. forums.fast.ai [forums.fast.ai]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. forums.fast.ai [forums.fast.ai]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pharmacyinfoline.com [pharmacyinfoline.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Deep learning enables rapid identification of potent DDR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Accelerating Kinase Inhibitor Discovery: The Strategic Utility of 5-Iodo-6-methyl-1H-benzimidazole

The following technical guide details the strategic application of 5-Iodo-6-methyl-1H-benzimidazole in kinase inhibitor discovery. This document is structured for medicinal chemists and drug discovery scientists, focusing on synthetic utility, structural biology, and experimental protocols.

Executive Summary: The "Privileged" Scaffold

In the high-stakes arena of kinase inhibitor discovery, the benzimidazole core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Within this class, 5-Iodo-6-methyl-1H-benzimidazole represents a high-value intermediate. Its utility stems from a dual-functionalization strategy:

-

The 5-Iodo "Diversity Handle": A reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling library generation and access to the solvent-exposed regions of the kinase pocket.

-

The 6-Methyl "Hydrophobic Anchor": A steric and lipophilic moiety that often targets the gatekeeper region or hydrophobic selectivity pockets (e.g., specificity pocket), enhancing potency and isoform selectivity.

This guide delineates the workflow for transforming this building block into potent ATP-competitive inhibitors targeting kinases such as EGFR , VEGFR , CK2 , and p38 MAPK .

Structural Biology & Pharmacophore Mapping

To effectively utilize this scaffold, one must understand its binding mode within the ATP-binding cleft.

The ATP-Mimetic Binding Mode

The benzimidazole core typically binds to the hinge region of the kinase via hydrogen bonds.

-

N1 (Protonated/Alkylated): Often points towards the solvent or ribose-binding pocket.

-

N3 (Acceptor): Accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met793 in EGFR).

-

C5/C6 Vectors: These positions direct substituents into the "back pocket" or the "solvent front," depending on the specific orientation (which can be flipped based on C2-substitution).

The Role of the 6-Methyl Group

In many kinase inhibitors (e.g., p38 inhibitors), a small hydrophobic group at the 6-position is critical. It serves two functions:

-

Desolvation Penalty Reduction: Displaces high-energy water molecules from hydrophobic patches within the binding site.

-

Conformational Restriction: Limits the rotational freedom of the inhibitor, pre-organizing it for binding (entropic advantage).

Visualization: Pharmacophore Interaction

The following diagram illustrates the logical connectivity and binding vectors.

Figure 1: Pharmacophore mapping of the 5-Iodo-6-methyl-1H-benzimidazole core within a generic kinase ATP-binding pocket.

Synthetic Workflow: From Core to Candidate

The 5-iodo position is the gateway to diversity. The synthetic strategy typically follows a "Protect-Couple-Deprotect" or "Couple-Cyclize" logic.

Retrosynthetic Analysis

-

Route A (Linear): Start with 5-iodo-6-methylbenzimidazole

N-alkylation -

Route B (Convergent): Start with 4-amino-5-iodo-2-methylaniline

Cyclization

Route A is preferred for library generation using the commercially available core.

Workflow Diagram

Figure 2: Modular synthetic workflow for generating kinase inhibitor libraries.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol 4.1: Regioselective N-Alkylation

Objective: To attach a solubilizing group or pharmacophore at N1 while preventing N3 alkylation.

-

Dissolution: Dissolve 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF (0.1 M).

-

Deprotonation: Cool to 0°C. Add Cs₂CO₃ (1.5 eq) or NaH (1.1 eq). Stir for 30 min.

-

Note: Cs₂CO₃ often promotes N1/N3 mixtures but is milder. NaH is strictly anhydrous.

-

-

Alkylation: Add the alkyl halide (e.g., 2-chloroethyl morpholine) (1.1 eq) dropwise.

-

Reaction: Warm to RT and stir for 4–12 h. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient). Isolate the major regioisomer (typically N1, confirmed by NOESY NMR).

Protocol 4.2: Suzuki-Miyaura Cross-Coupling at C5

Objective: To install an aryl/heteroaryl group at the 5-position.

-

Setup: In a microwave vial, combine:

-

N-alkylated 5-iodo-6-methylbenzimidazole (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness with heteroaryls.

-

K₂CO₃ (2.0 eq)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

-

Reaction: Seal and heat to 90°C for 2–4 hours (or microwave at 110°C for 30 min).

-

Validation: Check for disappearance of the iodo-starting material (LC-MS).

-

Purification: Filter through Celite. Concentrate. Purify via reverse-phase HPLC or silica column.

Case Study Data: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data derived from general benzimidazole kinase inhibitor literature (e.g., targeting CK2 or VEGFR-2 ), illustrating the impact of the 5-Iodo and 6-Methyl groups.

| Compound ID | R1 (N-Subst.) | R5 (C-Subst.) | R6 (C-Subst.)[2] | Kinase IC50 (nM) | Mechanistic Insight |

| Cpd-1 | Methyl | Iodo | Methyl | 1,200 | Weak binder; Iodo is too lipophilic/small for deep pocket. |

| Cpd-2 | Methyl | Phenyl | H | 450 | Loss of hydrophobic anchor at C6 reduces potency. |

| Cpd-3 | Methyl | Phenyl | Methyl | 85 | Synergy: Methyl fills hydrophobic void; Phenyl engages solvent front. |

| Cpd-4 | Morpholino-Et | 3-Pyridine | Methyl | 12 | H-bond acceptor on Pyridine + Solubilizing tail + C6 anchor. |

Table 1: Comparative SAR demonstrating the necessity of the 6-methyl group for high potency.

References

-

Bansal, Y., & Silakari, O. (2012).[3] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.[3] Link

-

Spadaro, P., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.[4] Molecules, 29(7), 1678. Link

-

Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945). Journal of Medicinal Chemistry, 58(1), 147-169. Link

-

Gaba, M., et al. (2014). Structure–activity relationship studies of benzimidazole derivatives as potential antibacterial agents.[5] Arabian Journal of Chemistry. Link

-

BenchChem. (2025). Unlocking the Therapeutic Potential of Benzimidazole Scaffolds: A Comparative Guide. BenchChem Technical Guides. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 5-Iodo-6-methyl-1H-benzimidazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application: Precursor synthesis for targeted therapeutics (e.g., DDR1 kinase inhibitors)

Introduction & Strategic Rationale

Synthesizing this molecule from 4-iodo-5-methyl-2-nitroaniline requires a two-step sequence: a chemoselective nitro reduction followed by a cyclocondensation. The primary synthetic challenge lies in the first step. The aryl carbon-iodine (C–I) bond is highly labile; standard catalytic hydrogenation (e.g., H₂, Pd/C) will inevitably lead to hydrodehalogenation, destroying the critical iodo handle. To circumvent this, we employ a modified Béchamp reduction using zero-valent iron and ammonium chloride [2]. This single-electron transfer mechanism is strictly chemoselective for the nitro group. For the subsequent cyclization, formic acid is utilized as a dual-purpose solvent and C1 synthon, driving the reaction to completion without the need for additional Lewis acids.

Synthetic Workflow

Workflow for the chemoselective synthesis of 5-Iodo-6-methyl-1H-benzimidazole.

Experimental Protocols & Self-Validating Systems

Step 1: Chemoselective Reduction to 4-Iodo-5-methylbenzene-1,2-diamine

Mechanistic Insight: Iron powder acts as the reducing agent, while NH₄Cl serves as a mild proton source that activates the iron surface and facilitates the proton-coupled electron transfer. Unlike strong acids (which can cause polymerization) or Pd/C (which causes deiodination), this neutral-to-mildly-acidic aqueous system preserves the C–I bond entirely [3].

Table 1: Reagent Quantities for Step 1

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 4-Iodo-5-methyl-2-nitroaniline | 278.05 | 1.0 | Starting Material |

| Iron (Fe) powder (325 mesh) | 55.84 | 4.0 | Reducing Agent |

| Ammonium Chloride (NH₄Cl) | 53.49 | 10.0 | Proton Source / Activator |

| Ethanol / H₂O (5:1 v/v) | N/A | 12 volumes | Solvent System |

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-iodo-5-methyl-2-nitroaniline (1.0 eq) in the EtOH/H₂O mixture.

-

Activation: Add the Fe powder (4.0 eq) and NH₄Cl (10.0 eq) at room temperature. The mixture will appear as a dark, heterogeneous suspension.

-

Reaction: Heat the mixture to 80 °C (reflux) under vigorous magnetic stirring for 3 hours.

-

Validation Check (In-Process): Spot the reaction mixture on a TLC plate (Eluent: Petroleum Ether/Ethyl Acetate 3:1). The distinct red spot of the starting material (

) must be completely consumed, replaced by a lower-running gray/brown spot. -

Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides and unreacted metal. Wash the filter cake thoroughly with ethyl acetate (3 × 10 volumes).

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Quality Control: The crude 4-iodo-5-methylbenzene-1,2-diamine is obtained as a gray solid. LC-MS requirement:

. Proceed to Step 2 without further purification to prevent oxidative degradation of the diamine.

Step 2: Cyclocondensation to 5-Iodo-6-methyl-1H-benzimidazole

Mechanistic Insight: Formic acid (HCOOH) is highly efficient here as it eliminates the need for external catalysts. It formylates the more nucleophilic amine group to create a formamide intermediate. The inherent acidity of the solvent then catalyzes the intramolecular nucleophilic attack of the adjacent amine onto the carbonyl carbon, followed by dehydration to yield the aromatic benzimidazole system.

Table 2: Reagent Quantities for Step 2

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 4-Iodo-5-methylbenzene-1,2-diamine | 248.06 | 1.0 | Intermediate Precursor |

| Formic Acid (HCOOH, 98%) | 46.03 | Excess (10 vol) | C1 Synthon & Solvent |

| Aqueous Ammonia (28%) | 17.03 | As needed to pH 8 | Neutralization Agent |

Step-by-Step Methodology:

-

Preparation: Dissolve the crude diamine intermediate (1.0 eq) from Step 1 in neat 98% formic acid (10 volumes).

-

Reaction: Heat the solution to a gentle reflux (100–105 °C) for 4 hours. The solution will typically darken.

-

Validation Check (In-Process): Analyze an aliquot via LC-MS. The diamine mass (

249.0) should be absent, fully converted to the benzimidazole mass ( -

Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic mixture over crushed ice.

-

Neutralization (Critical Step): Dropwise, add 28% aqueous ammonia under vigorous stirring until the solution reaches exactly pH 8.0 (verify with pH paper).

-

Causality Note: The reaction is highly exothermic. Furthermore, benzimidazoles are basic (pKa

5.5). If the pH remains acidic, the product will remain protonated and dissolved in the aqueous phase, destroying your yield. Reaching pH 8 ensures complete precipitation of the free base.

-

-

Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake exhaustively with cold distilled water to remove residual ammonium formate salts.

-

Drying: Dry the solid under high vacuum at 50 °C overnight to afford 5-Iodo-6-methyl-1H-benzimidazole as an off-white to pale brown solid.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, verify the product against the following standard parameters:

-

LC-MS:

calculated for -

¹H-NMR (400 MHz, DMSO-

): Expect a singlet for the benzimidazole C2-proton at

References

-

Deep learning enables rapid identification of potent DDR1 kinase inhibitors Nature Biotechnology, 37(9), 1038-1040 (2019). URL:[Link]

-

Iron-Ammonium Chloride—A Convenient and Inexpensive Reductant Synthetic Communications, 22(22), 3189-3195 (1992). URL:[Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Journal of Chemical Education, 100(9), 3464-3473 (2023). URL:[Link]

Palladium-Catalyzed Cross-Coupling of 5-Iodo-6-methyl-1H-benzimidazole: Strategic Protocols for Medicinal Chemistry

Application Note AN-2026-BZ

Abstract & Substrate Intelligence

5-Iodo-6-methyl-1H-benzimidazole is a high-value scaffold in drug discovery, serving as a critical intermediate for Angiotensin II receptor antagonists (e.g., Telmisartan analogs) and various kinase inhibitors. Its utility lies in the orthogonal reactivity of the C-I bond (oxidative addition) and the N-H motif (nucleophilic substitution).[1]

However, this substrate presents a dual-reactivity paradox that often leads to catalyst deactivation or regiochemical mixtures:

-

Tautomeric Ambiguity: In solution, the 1-H and 3-H tautomers are in rapid equilibrium.[1] Without N-protection, the "5-iodo" and "6-iodo" positions are chemically equivalent until the symmetry is broken.

-

Catalyst Poisoning: The basic imidazole nitrogen (N3) and the acidic N-H (pKa ~12.[1]3) can coordinate to Pd(II) species, forming stable "palladacycles" that arrest the catalytic cycle.[2][1]

This guide provides two distinct workflows: a robust Protection-First Route (recommended for scale-up) and a Direct Coupling Route (recommended for rapid analog screening).[1]

Strategic Workflow & Decision Matrix

The following decision tree outlines the optimal synthetic pathway based on your target moiety and scale.

Figure 1: Strategic decision tree for benzimidazole functionalization. Route A is preferred to lock regiochemistry early.

Protocol A: Suzuki-Miyaura Coupling (Protection-First Strategy)

Application: Synthesis of biaryl scaffolds (e.g., Telmisartan precursors).[1] Mechanism: The N-alkyl group prevents Pd-coordination to the nitrogen, allowing the catalytic cycle to proceed with standard ligands.[1]

Pre-requisite: Regioselective N-Alkylation

Note: Alkylation of 5-iodo-6-methyl-1H-benzimidazole typically yields a mixture of 1,5- and 1,6-isomers. Separation is required.

Coupling Protocol

Scale: 1.0 mmol | Time: 2–4 hours | Temp: 80–90 °C[2][1]

Reagents:

-

Substrate: N-Alkyl-5-iodo-6-methylbenzimidazole (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Chosen for resistance to oxidative decomposition.[1]

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the benzimidazole substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Inert: Seal the vial and purge with Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2.0 M aq. K₂CO₃.[1][3][4]

-

Reaction: Heat the mixture to 90 °C. The biphasic nature helps scavenge boronic acid byproducts.[1]

-

Monitor: Check TLC/LCMS at 2 hours. Look for the disappearance of the starting material (M+H).[1]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][5]

-

Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Validation Data:

| Parameter | Specification |

|---|---|

| Typical Yield | 85–95% |

| Regioselectivity | N/A (Locked in previous step) |

| Key Impurity | Protodeboronation of boronic acid (Ph-H) |[1]

Protocol B: Copper-Free Sonogashira Coupling (Direct/Unprotected)

Application: Introduction of alkyne linkers without prior N-protection.[1] Challenge: Copper (CuI) often promotes dimerization of alkynes (Glaser coupling) and can complex with the benzimidazole nitrogen.[1] This protocol uses a Cu-free approach enabled by a specialized ligand.[1]

Protocol

Scale: 0.5 mmol | Time: 12 hours | Temp: 80 °C

Reagents:

-

Substrate: 5-Iodo-6-methyl-1H-benzimidazole (1.0 equiv)

-

Alkyne: Terminal alkyne (1.5 equiv)[1]

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]

-

Ligand Additive: XPhos (10 mol%) — Steric bulk prevents N-binding.[1]

-

Base: Cs₂CO₃ (3.0 equiv) — Stronger base required for free NH.[1]

-

Solvent: DMF/Water (9:1) — Water promotes solubility of the inorganic base.

Step-by-Step:

-

Preparation: In a glovebox or under strict Argon flow, combine PdCl₂(PPh₃)₂, XPhos, and Cs₂CO₃ in a pressure tube.

-

Substrate Addition: Add the 5-iodo-6-methyl-1H-benzimidazole.

-

Solvation: Add DMF/Water mixture. The solution should be yellow/orange.[1]

-

Alkyne Addition: Add the terminal alkyne via syringe.[1]

-

Reaction: Seal and heat to 80 °C overnight.

-

Note: The reaction may initially turn dark black (Pd nanoparticles); this is active for iodides.[1]

-

-

Quench: Pour into ice water. Adjust pH to ~7 with 1M HCl (carefully, to precipitate the product if it's amphoteric).

-

Isolation: Filter the precipitate or extract with n-Butanol if highly polar.[1]

Analytical Validation & Troubleshooting

Regiochemical Assignment (NOE)

When working with the N-alkylated products (Route A), confirming the position of the alkyl group relative to the methyl/aryl group is critical.[1]

-

1,5-Isomer (Target): NOE correlation observed between N-Alkyl protons and the C4-H (aromatic proton singlet).[1] Weak or no NOE to the Methyl group at C6.[1]

-

1,6-Isomer (Byproduct): Strong NOE correlation observed between N-Alkyl protons and the C7-H. Crucially, NOE may be seen between N-Alkyl and the C6-Methyl group protons.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by N3 or NH.[1] | Switch to Route A (Protect N). Increase catalyst to 10 mol%. Use SPhos or XPhos ligands.[1] |

| Homocoupling of Boronic Acid | Low rate of oxidative addition.[1] | Ensure system is strictly oxygen-free.[1] Switch base to K₃PO₄. |

| Regioisomer Mixture (Alkylation) | Tautomeric equilibrium.[1] | Use steric bulk (e.g., isopropyl) to favor 1,6 or 1,5 specifically, or separate by crystallization.[2] |

| Pd Black Precipitation | Ligand dissociation. | Add excess ligand (PPh₃ or XPhos).[1] Lower temperature to 60 °C. |

References

-

Telmisartan Synthesis & Benzimidazole Chemistry

-

Suzuki Coupling of Unprotected Azoles

-

Regioselectivity in Benzimidazole Alkylation

-

Copper-Free Sonogashira Protocols

Disclaimer: These protocols involve hazardous chemicals.[1] All experiments should be performed in a fume hood with appropriate PPE.[1] The user assumes all responsibility for safety and compliance.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o -haloarylamidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00886A [pubs.rsc.org]

- 7. dspace.mit.edu [dspace.mit.edu]

Application Note: Regioselective N-Alkylation of 5-Iodo-6-methyl-1H-benzimidazole

Executive Summary & Strategic Importance

The functionalization of the benzimidazole core is a cornerstone strategy in medicinal chemistry, yielding privileged scaffolds with profound antiviral, anticancer, and antihypertensive properties 1. Among these, 5-Iodo-6-methyl-1H-benzimidazole serves as a highly valuable bifunctional building block. The iodine atom acts as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the methyl group provides essential steric and lipophilic tuning for target binding.

However, the N-alkylation of this unsymmetrical substrate presents a significant regioselectivity challenge due to annular tautomerism, yielding a mixture of N1 and N3 alkylated isomers. This guide provides an authoritative, self-validating framework for achieving highly regioselective N-alkylation, grounded in mechanistic causality and proven experimental protocols.

Mechanistic Causality: Engineering Regioselectivity

To control the reaction, one must understand the electronic topology of the intermediate benzimidazolide anion. When 5-iodo-6-methyl-1H-benzimidazole is deprotonated, the negative charge is delocalized across the N1 and N3 atoms. The regiochemical outcome of the subsequent electrophilic attack is dictated by the synergistic electronic effects of the C5 and C6 substituents 2.

-

The 5-Iodo Effect (-I): The iodine atom at C5 is 3 bonds away from N3 and 4 bonds away from N1. Its inductive electron-withdrawing effect (-I) disproportionately decreases the electron density at the closer N3 atom, making N1 the relatively more nucleophilic site.

-

The 6-Methyl Effect (+I): Conversely, the methyl group at C6 is 3 bonds away from N1 and 4 bonds away from N3. Its electron-donating effect (+I and hyperconjugation) disproportionately increases the electron density at N1.

Comparative Data Presentation

The choice of base and solvent system fundamentally alters the reaction trajectory. The table below synthesizes quantitative data for benzimidazole N-alkylation across different reaction paradigms.

| Methodology | Reagents / Catalyst | Solvent System | Temp (°C) | Typical Yield (%) | Regioselectivity (N1:N3) | Control Regime |

| Conventional Strong Base | NaH (1.2 eq), R-X | DMF or THF | 0 to RT | 85 - 95% | > 9:1 | Kinetic |

| Mild Base | K₂CO₃ (2.0 eq), R-X | Acetonitrile | 60 - 80 | 70 - 85% | ~ 3:1 | Thermodynamic |

| Phase-Transfer (PTC) | KOH (aq), 18-crown-6 | Toluene / H₂O | RT | 80 - 90% | ~ 4:1 | Biphasic |

| Green Aqueous | SDS, NaOH (aq) | Water | 55 - 60 | 75 - 88% | ~ 3:1 | Micellar / Mixed |

Data aggregated from standardized benzimidazole functionalization studies 1, 4.

Logical Workflow & Analytical Validation

To ensure absolute trustworthiness, the protocol must be self-validating. Regiochemistry cannot be assumed; it must be proven. The workflow below integrates the synthetic steps with mandatory 2D NMR (NOESY/HMBC) validation.

Workflow and self-validation for the N-alkylation of 5-Iodo-6-methyl-1H-benzimidazole.

The Self-Validating NMR Proof

To unambiguously confirm N1 alkylation, utilize 2D NOESY NMR on the purified product:

-

Locate the N-alkyl protons (e.g., N-CH₃ singlet).

-

Observe the Nuclear Overhauser Effect (NOE) cross-peak to the adjacent aromatic proton. If alkylated at N1, this is the C7-H proton.

-

Differentiate C7-H from C4-H by looking for a secondary NOE cross-peak. C7-H will show a strong spatial correlation to the C6-Methyl group. C4-H (adjacent to the iodine) will not.

-

Proof of Identity: A continuous NOE chain of [N-Alkyl] ↔[C7-H] ↔ [C6-Methyl] definitively validates the N1 regioisomer.

Experimental Methodologies

Protocol A: NaH-Mediated N-Alkylation (Kinetic Control)

Designed for maximum N1 regioselectivity and high yield.

Reagents:

-

5-Iodo-6-methyl-1H-benzimidazole (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert Argon atmosphere, add 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq).

-

Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir until fully dissolved.

-

Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (1.2 eq) in portions. Causality note: Immediate hydrogen gas evolution indicates the formation of the highly nucleophilic benzimidazolide anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Electrophilic Addition: While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise via a syringe. Causality note: Slow addition at low temperature maintains kinetic control, preventing dialkylation and favoring the electronically preferred N1 site.

-

Propagation: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS or TLC (eluting with Hexane/EtOAc).

-

Quench & Workup: Cool the flask back to 0 °C and cautiously quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl. Dilute with Ethyl Acetate, separate the layers, and wash the organic layer extensively with water (3x) and brine to remove DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to separate the trace N3 isomer from the major N1 product.

Protocol B: SDS-Aqueous Micellar Catalysis (Green Alternative)

Designed for environmental sustainability and safety, utilizing water as the primary solvent 4.

Reagents:

-

5-Iodo-6-methyl-1H-benzimidazole (1.0 eq)

-

Sodium Dodecyl Sulfate (SDS, 20 mol%)

-

NaOH (1.5 eq)

-

Alkyl Halide (1.2 eq)

-

Deionized Water

Step-by-Step Procedure:

-

Micelle Formation: Dissolve SDS (20 mol%) and NaOH (1.5 eq) in deionized water. Stir at room temperature until a clear micellar solution forms.

-

Substrate Addition: Add 5-Iodo-6-methyl-1H-benzimidazole (1.0 eq) to the aqueous basic medium. Causality note: The SDS surfactant solubilizes the highly lipophilic benzimidazole core within the hydrophobic core of the micelles, facilitating the reaction in water.

-

Alkylation: Add the alkyl halide (1.2 eq). Heat the mixture to 55–60 °C and stir vigorously for 4-6 hours.

-

Isolation: Upon completion (monitored by TLC), cool the mixture to room temperature. Extract the aqueous layer with Dichloromethane (2 x 30 mL). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.

References

1.1 - Benchchem 2.2 - ConnectSci 3.3 - Organic Letters (ACS Publications) 4.4 - ResearchGate

Sources

Application Note: Orthogonal Functionalization of 5-Iodo-6-methyl-1H-benzimidazole for Accelerated Kinase Inhibitor Discovery

Executive Summary

5-Iodo-6-methyl-1H-benzimidazole (CAS: 1934638-56-8)[1] has emerged as a privileged medicinal chemistry intermediate, particularly in the rapid development of kinase inhibitors. This scaffold gained significant prominence when it was utilized by a generative artificial intelligence (GENTRL) system to discover potent Discoidin Domain Receptor 1 (DDR1) kinase inhibitors in a record-breaking 21 days[2]. This application note provides a comprehensive guide to the chemoselective, orthogonal functionalization of this intermediate, enabling researchers to rapidly generate diverse libraries of hinge-binding therapeutics.

Mechanistic Rationale: The Causality of Scaffold Design

In medicinal chemistry, every atom must serve a purpose. The 5-iodo-6-methyl-1H-benzimidazole scaffold is engineered for both synthetic tractability and biological efficacy. Understanding the causality behind these structural features is critical for rational drug design:

-

The 5-Iodo Handle (Synthetic Velocity): The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to a carbon-bromine (C-Br) bond (~336 kJ/mol). This thermodynamic differential allows for strictly chemoselective oxidative addition by Palladium(0) catalysts at the C5 position. Consequently, one can perform a Sonogashira coupling at C5 without disturbing a halogen at C2, eliminating the need for complex protecting group strategies.

-

The 6-Methyl Group (Conformational Locking): Beyond increasing the lipophilic contact within the kinase hydrophobic pocket, the 6-methyl group provides essential steric bulk. Once a bulky alkyne is coupled at C5, the adjacent methyl group restricts its free rotation, effectively "locking" the molecule into the bioactive conformation required to fit the DDR1 ATP-binding site[3].

-

The 1H-Benzimidazole Core (Hinge Binding): The nitrogen atoms of the benzimidazole act as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region (a universal requirement for Type I and Type II kinase inhibitors).

Biological Context: DDR1 Signaling and Fibrosis

DDR1 is a receptor tyrosine kinase activated by extracellular matrix collagens (Type I and IV). Aberrant DDR1 signaling is a primary driver of tissue fibrosis and tumor progression[4]. Upon collagen binding, DDR1 undergoes autophosphorylation at Tyr 513 and Tyr 792, triggering downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) cascades[4][5]. Inhibitors derived from 5-Iodo-6-methyl-1H-benzimidazole competitively bind the ATP pocket, blocking this autophosphorylation and halting the fibrotic cascade.

DDR1 Kinase Signaling Pathway and Targeted Inhibition Mechanism.

Experimental Workflows: Self-Validating Protocols

To utilize this scaffold, we employ an orthogonal cross-coupling strategy. The workflow begins with the C2-bromination of the starting material, followed by a chemoselective C5-Sonogashira coupling, and concludes with a C2-Suzuki coupling.

Orthogonal Functionalization Workflow of 5-Iodo-6-methyl-1H-benzimidazole.

Protocol A: Chemoselective Sonogashira Coupling at C5

This protocol exploits the hyper-reactivity of the C5-Iodo group over the C2-Bromo group[6].

Reagents & Materials:

-

2-Bromo-5-iodo-6-methyl-1H-benzimidazole (1.0 eq, 1.13 mmol)

-

5-Ethynylpyrimidine (2.0 eq, 2.26 mmol)

-

Pd(PPh₃)₂Cl₂ (0.1 eq, 112.7 µmol)

-

CuI (0.1 eq, 112.7 µmol)

-

Triethylamine (TEA) (10.0 eq, 11.28 mmol)

-

Anhydrous THF (6.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-bromo-5-iodo-6-methyl-1H-benzimidazole and 5-ethynylpyrimidine in anhydrous THF.

-

Degassing: Sparge the solution with ultra-pure N₂ for 10 minutes to remove dissolved oxygen, which can cause alkyne homocoupling (Glaser coupling).

-

Catalyst Addition: Under a positive N₂ flow, add Pd(PPh₃)₂Cl₂ and CuI, followed immediately by TEA. The solution will typically darken.

-

Reaction: Stir the mixture at 28°C for 2 hours.

-

Self-Validation (QC): Monitor via LCMS. The reaction is complete when the starting mass is fully consumed. The presence of unreacted C2-bromo is confirmed by the characteristic 1:1 isotopic M/M+2 doublet in the mass spectrum.

-

Workup: Quench the reaction with 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

With the C5 position functionalized, the C2-bromo group is now activated for Suzuki coupling to introduce the final aryl moiety[6].

Reagents & Materials:

-

C5-Alkynylated Intermediate (1.0 eq, 479.0 µmol)

-

3-Formyl-5-(trifluoromethyl)phenylboronic acid (1.5 eq, 718.5 µmol)

-

Pd(dppf)Cl₂ (0.1 eq, 47.9 µmol)

-

K₂CO₃ (2.0 eq, 958.0 µmol)

-

1,4-Dioxane / H₂O (2:1 v/v, 3.0 mL)

Step-by-Step Methodology:

-

Preparation: Combine the intermediate, boronic acid, and K₂CO₃ in a microwave vial or pressure tube containing the Dioxane/H₂O solvent mixture.

-

Degassing: Degas and purge the vessel with N₂ three times. The presence of water is critical here to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under N₂. Seal the vessel.

-

Reaction: Heat the mixture to 80°C and stir for 16 hours.

-

Self-Validation (QC): Perform LCMS analysis. The target product mass should be detected with the complete disappearance of the brominated isotopic pattern.

-

Workup: Cool to room temperature, quench with 5 mL of water, and extract with Ethyl Acetate (3 × 5 mL). Purify via flash column chromatography or preparative HPLC to yield the final inhibitor.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected outcomes for the orthogonal functionalization workflow, ensuring reproducible scale-up.

| Reaction Step | Electrophile Handle | Coupling Partner | Catalyst System | Temp / Time | Expected Yield | Selectivity |

| Sonogashira | C5-Iodo | 5-Ethynylpyrimidine (2.0 eq) | Pd(PPh₃)₂Cl₂ / CuI (10 mol%) | 28°C / 2 hr | 75 - 85% | >99% for C5 over C2 |

| Suzuki-Miyaura | C2-Bromo | Ar-Boronic Acid (1.5 eq) | Pd(dppf)Cl₂ (10 mol%) | 80°C / 16 hr | 65 - 80% | N/A (Only C2 remains) |

Note: Yields are based on optimized conditions derived from the generative AI validation syntheses[6].

References

Sources

- 1. 1934638-56-8 CAS Manufactory [m.chemicalbook.com]

- 2. Deep learning enables rapid identification of potent DDR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. forums.fast.ai [forums.fast.ai]

- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. forums.fast.ai [forums.fast.ai]

Application Note: Precision Sonogashira Coupling of 5-Iodo-6-methyl-1H-benzimidazole

Executive Summary

The 5-Iodo-6-methyl-1H-benzimidazole scaffold represents a privileged pharmacophore in kinase inhibition and receptor modulation. However, its functionalization via Sonogashira cross-coupling presents two distinct challenges often overlooked in general protocols:

-

Ortho-Steric Hindrance: The C6-methyl group exerts steric pressure on the C5-iodide, potentially retarding the oxidative addition step of the catalytic cycle.

-